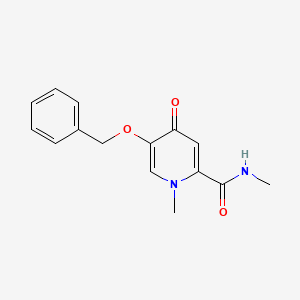
5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide, identified by its CAS number 1040659-13-9, is a compound belonging to the dihydropyridine class, which is known for its diverse pharmacological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C16H18N2O3, with a molecular weight of approximately 302.33 g/mol. The compound features a dihydropyridine ring with a carbonyl group at position 4 and a benzyloxy substituent at position 5.
The primary mechanism of action for this compound is its interaction with calcium channels in cardiac and vascular smooth muscle cells. Dihydropyridines are well-known calcium channel blockers (CCBs), which inhibit the influx of calcium ions through L-type calcium channels. This action leads to vasodilation and decreased myocardial contractility, making these compounds useful in treating cardiovascular diseases such as hypertension and angina pectoris .
Cardiovascular Effects
Research indicates that compounds within the dihydropyridine class exhibit significant cardiovascular effects. They are primarily used in the management of hypertension due to their ability to relax vascular smooth muscle. The specific compound has shown promise in preclinical studies as a potential antihypertensive agent.
Neuroprotective Properties
Recent studies have explored the neuroprotective properties of similar dihydropyridine derivatives. For instance, a related compound demonstrated protective effects against N-methyl-D-aspartate (NMDA)-induced cytotoxicity in neuronal cells. This suggests that derivatives like this compound could also possess neuroprotective capabilities, potentially benefiting conditions such as stroke or neurodegenerative diseases .
Antioxidant Activity
Dihydropyridine derivatives have been investigated for their antioxidant properties. The presence of functional groups in this compound may contribute to its ability to scavenge free radicals and mitigate oxidative stress, further supporting its therapeutic potential in various diseases linked to oxidative damage.
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of dihydropyridine derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant vasodilatory effects in isolated rat aorta models. |
| Study B | Showed neuroprotective effects against NMDA-induced neuronal death in vitro. |
| Study C | Exhibited antioxidant activity comparable to established antioxidant agents. |
Case Study: Neuroprotective Effects
In a study focusing on the neuroprotective effects of related compounds, it was found that specific derivatives could significantly reduce neuronal death induced by excitotoxic agents like NMDA. These findings indicate that modifications to the dihydropyridine structure can enhance neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
科学研究应用
5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a dihydropyridine derivative with potential in scientific research and medicinal chemistry due to its diverse biological activities and therapeutic applications. It has a molecular weight of 272.30 g/mol and is identified by the CAS number 1040659-13-9 .
General Properties and Characteristics
While specific values such as density and melting point are not readily available for this compound, key chemical properties include a dihydropyridine ring with a carbonyl group at position 4 and a benzyloxy substituent at position 5, with amide functionality at position 2.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may vary based on available reagents and desired purity levels, with reaction conditions such as temperature, solvent choice, and reaction time being critical for optimizing yields and selectivity.
Potential Applications
this compound can undergo several chemical reactions, making it a versatile intermediate in organic synthesis. The mechanism of action for compounds like it is primarily related to their interaction with calcium channels in cardiac and vascular smooth muscle cells. Pharmacological studies often quantify these effects through IC50 values and other metrics that assess efficacy and potency.
属性
IUPAC Name |
N,1-dimethyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-15(19)12-8-13(18)14(9-17(12)2)20-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVSXXSVWGIBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=O)C(=CN1C)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














